molecular formula C9H9NO2 B184700 7-Amino-6-hydroxy-1-indanone CAS No. 90563-78-3

7-Amino-6-hydroxy-1-indanone

Cat. No. B184700
CAS RN: 90563-78-3
M. Wt: 163.17 g/mol
InChI Key: MRSWRXVYKIIBJE-UHFFFAOYSA-N
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Description

7-Amino-6-hydroxy-1-indanone is a chemical compound . It is related to 6-Hydroxy-1-indanone, which can be used in the synthesis of tetracyclic ketones intermediates during the total syntheses of (±)-frondosin C and (±)-8-epi-frondosin C .


Synthesis Analysis

The synthesis of 1-indanones has been extensively studied . For instance, 6-Hydroxy-1-indanone can be used in the synthesis of tetracyclic ketones intermediates during the total syntheses of (±)-frondosin C and (±)-8-epi-frondosin C . It can also be used in the synthesis of 1,4-dihydroindeno [1,2- c ]pyrazoles, which can act like potent CHK-1 inhibitors, thereby inhibiting the growth of cancer cells .


Molecular Structure Analysis

The molecular structure of 7-Hydroxy-1-indanone, a compound related to 7-Amino-6-hydroxy-1-indanone, has been studied . Two possible conformers were observed for 6-hydroxy-1-indanone . Both experimental and theoretical methods show that 7-hydroxy-1-indanone is thermodynamically more stable than the 6-isomer in the gaseous phase and these results provide evidence for the existence of a strong intramolecular H-bond in 7-hydroxy-1-indanone .


Chemical Reactions Analysis

The energetic study of 6-hydroxy-1-indanone and 7-hydroxy-1-indanone was performed using experimental techniques and computational calculations . The enthalpies of combustion and sublimation of the two compounds were determined and allowed to derive the corresponding gas-phase standard molar enthalpies of formation .

Safety And Hazards

The safety data sheet for 7-Hydroxy-1-indanone, a compound related to 7-Amino-6-hydroxy-1-indanone, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 7-Amino-6-hydroxy-1-indanone are not available, the related compound 6-Hydroxy-1-indanone has been used in the synthesis of various compounds with potential applications in medicine and other fields .

properties

IUPAC Name

7-amino-6-hydroxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-9-7(12)4-2-5-1-3-6(11)8(5)9/h2,4,12H,1,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSWRXVYKIIBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356182
Record name 7-AMINO-6-HYDROXY-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-6-hydroxy-1-indanone

CAS RN

90563-78-3
Record name 7-AMINO-6-HYDROXY-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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